5-Oxaspiro[3.5]nonan-7-one
Description
5-Oxaspiro[3.5]nonan-7-one is a spirocyclic organic compound characterized by a ketone group at position 7 and an oxygen atom within its fused bicyclic framework (IUPAC name: spiro[3.5]nonan-7-one). Its molecular formula is C₉H₁₄O, and it is registered under CAS number 31058-02-3 . The spirocyclic structure consists of a cyclohexanone and cyclopentanone ring sharing a central carbon atom, conferring rigidity and unique stereoelectronic properties.
Synthesis: The compound is typically synthesized via cyclization reactions that form the spiro junction between the two ketone-containing rings. Methods often involve ketone condensation or transition-metal-catalyzed processes .
Its rigid framework makes it a promising scaffold for drug discovery, particularly in targeting enzymes or receptors requiring precise three-dimensional interactions .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C8H12O2/c9-7-2-5-8(10-6-7)3-1-4-8/h1-6H2 |
InChI Key |
SPBHSYWYVOZHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC(=O)CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a ketone in the presence of an acid catalyst to form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for 5-Oxaspiro[3.5]nonan-7-one are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Oxaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: 5-Oxaspiro[3.5]nonan-7-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex spirocyclic compounds .
Biology and Medicine: The unique spirocyclic structure of 5-Oxaspiro[3.5]nonan-7-one makes it a valuable scaffold in medicinal chemistry for the development of new pharmaceuticals. It can be used in the design of molecules with potential therapeutic effects .
Industry: In the industrial sector, 5-Oxaspiro[3.5]nonan-7-one can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonan-7-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for the target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5-Oxaspiro[3.5]nonan-7-one and Analogues
Biological Activity
5-Oxaspiro[3.5]nonan-7-one is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
5-Oxaspiro[3.5]nonan-7-one features a spirocyclic framework consisting of a six-membered ring fused to a five-membered ring, with an oxygen atom incorporated into the structure. Its molecular formula is , and it has a molecular weight of approximately 140.18 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 140.18 g/mol |
| Structural Features | Spirocyclic rings |
The biological activity of 5-Oxaspiro[3.5]nonan-7-one is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity for these targets, potentially modulating their activity.
- Enzyme Interaction : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound's interactions with neurotransmitter receptors, particularly within the central nervous system (CNS), indicate potential roles in modulating mood and anxiety disorders.
Biological Activity Studies
Research into the biological activity of 5-Oxaspiro[3.5]nonan-7-one has revealed several promising findings:
- Anti-inflammatory Effects : In vitro studies have shown that compounds similar to 5-Oxaspiro[3.5]nonan-7-one can inhibit nitric oxide (NO) production in RAW264.7 macrophage cells by approximately 25% at concentrations of 25 μM, suggesting anti-inflammatory properties .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infections.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production | 25 μM |
| Antimicrobial | Activity against specific pathogens | Varies by pathogen |
Case Studies and Applications
- Medicinal Chemistry : The compound has been investigated as a scaffold for designing new pharmaceuticals targeting CNS disorders due to its structural properties that enhance receptor binding.
- Synthetic Applications : In organic synthesis, 5-Oxaspiro[3.5]nonan-7-one is utilized as an intermediate for creating more complex spirocyclic compounds, which are valuable in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
